Bromodichlorofluoromethane

Description

Contextualization within Organohalogen Chemistry Research

Organohalogen chemistry is a broad field that studies organic compounds containing at least one halogen atom. rroij.comopenaccessjournals.com This class of compounds is significant, encompassing naturally occurring molecules, pharmaceuticals, and a vast array of synthetic chemicals. vub.be Halomethanes, such as bromodichlorofluoromethane, represent the simplest of the organohalogens, yet they exhibit complex behaviors that have driven significant research. wikipedia.org They have been widely utilized as refrigerants, solvents, propellants, and fire extinguishing agents. wikipedia.orgrroij.comchemeurope.com However, their environmental impact, particularly the depletion of the stratospheric ozone layer by certain chlorinated and brominated halomethanes, led to international regulations like the Montreal Protocol, which has phased out the production of many of these compounds. ontosight.ainih.govsolubilityofthings.com This regulatory landscape has spurred research into the environmental fate of existing halomethanes and the development of more environmentally benign alternatives.

Advanced Perspectives on Carbon-Halogen Bond Chemistry

The chemistry of halomethanes is fundamentally governed by the nature of the carbon-halogen (C-X) bond. msu.edu This bond is polar covalent, as halogens are more electronegative than carbon, leading to a partial positive charge on the carbon atom and a partial negative charge on the halogen. curlyarrows.comfiveable.melibretexts.org This polarity makes the carbon atom electrophilic and susceptible to attack by nucleophiles. msu.edufiveable.me

Several key characteristics of the C-X bond influence the reactivity of halomethanes:

Bond Length: As the size of the halogen atom increases down the periodic table group (F < Cl < Br < I), the C-X bond length also increases. curlyarrows.comlibretexts.org

Bond Strength (Bond Enthalpy): The strength of the C-X bond decreases as the bond length increases. curlyarrows.com Consequently, the C-F bond is the strongest and most stable, while the C-I bond is the weakest and most reactive. msu.educurlyarrows.comfiveable.me This trend dictates the reactivity of haloalkanes in substitution and elimination reactions. libretexts.org

Polarity: The electronegativity difference between carbon and the halogen determines the bond's polarity. The C-F bond is the most polar, while the C-I bond is the least polar. curlyarrows.com While bond polarity influences reactivity, bond strength is often the more dominant factor in determining the rate of reaction. libretexts.org

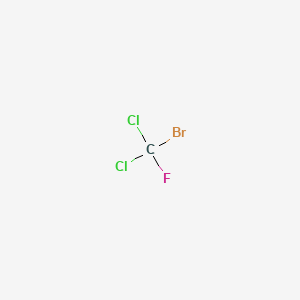

In this compound (CBrCl₂F), the presence of three different halogens creates a molecule with varied bond strengths and reactivities at each carbon-halogen site. The C-F bond provides stability, while the C-Br and C-Cl bonds are more susceptible to cleavage. ontosight.ai

Contemporary Research Paradigms and Interdisciplinary Opportunities

Current research on halomethanes extends across several disciplines. Environmental science focuses on understanding their atmospheric chemistry, degradation pathways, and impact on climate and the ozone layer. ontosight.ainih.gov In synthetic chemistry, organohalogen compounds are valued as versatile intermediates. fiveable.me The unique properties of the halogen bond—a noncovalent interaction where the halogen acts as a Lewis acid—are being explored for applications in catalysis and materials science. mdpi.com

Furthermore, there is growing interest in the enzymatic degradation of organohalogen compounds for bioremediation purposes. nih.gov The detection of halomethanes is another active area of research, with new sensor technologies being developed based on materials like perovskite nanocrystals. researchgate.netmdpi.com The study of these compounds also intersects with physical chemistry and molecular physics, where they serve as models for investigating fundamental molecular properties and reaction dynamics. researchgate.netaip.orgdiva-portal.org

This compound: A Detailed Profile

This compound, with the chemical formula CBrCl₂F, is a specific type of halomethane, also known as a halon. ontosight.ai It is a colorless, non-flammable liquid under standard conditions. ontosight.aiguidechem.com

Chemical and Physical Properties

The physical characteristics of this compound are dictated by the presence of multiple, heavy halogen atoms bonded to a single carbon center.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | CBrCl₂F ontosight.ai |

| Molecular Weight | 198.27 g/mol |

| Boiling Point | 53.3°C at 760 mmHg guidechem.com |

| Melting Point | -159.5°C guidechem.com |

| Density | 2.102 g/cm³ guidechem.com |

| Refractive Index | 1.472 guidechem.com |

| Solubility | Primarily soluble in organic solvents like alcohols and ethers; limited solubility in water. solubilityofthings.com |

This table is interactive. You can sort and filter the data.

Synthesis and Reactivity

Historically, halomethanes have been synthesized industrially from precursors like natural gas or methanol (B129727) through processes such as free-radical chlorination. wikipedia.org The synthesis of specific mixed halomethanes like this compound can involve halogen exchange reactions. For instance, it can be produced from the reaction of bromotrichloromethane (B165885). google.com

The reactivity of this compound is characterized by the different carbon-halogen bonds present. The C-F bond lends considerable stability to the molecule. ontosight.ai However, the C-Br and C-Cl bonds are weaker and thus more reactive. The compound is generally chemically inert in many situations but can react with strong reducing agents. nih.gov It is resistant to hydrolysis due to the fluorine atom, but can still undergo nucleophilic substitution reactions. ontosight.ai Studies have investigated its photolysis and reactions with radical species like the trichloromethyl radical. rsc.org

Spectroscopic Data

The vibrational spectra of this compound have been a subject of detailed study. Research has identified its fundamental frequencies using infrared (IR) and Raman spectroscopy. aip.orgnist.gov These spectroscopic analyses, combined with calculations using methods like the Wilson FG matrix, have allowed for the determination of potential energy constants and the calculation of thermodynamic properties such as entropy and heat capacity. aip.org

Table 2: Selected Vibrational Frequencies for this compound (CBrCl₂F)

| Wavenumber (cm⁻¹) | Assignment (Approximate Mode) |

|---|---|

| 1079 | C-F stretch |

| 812 | C-Cl stretch (asymmetric) |

| 774 | C-Cl stretch (symmetric) |

| 573 | C-Br stretch |

| 420 | Deformations |

| 312 | Deformations |

| 270 | Deformations |

| 232 | Deformations |

Source: Based on data from Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. Consolidated Volume I. National Standard Reference Data Series, National Bureau of Standards, 39. This table is a simplified representation.

Applications

Historically, the primary application of this compound and similar halons was in fire suppression systems. ontosight.aisolubilityofthings.com Their effectiveness stems from their ability to interrupt the chain reaction of a fire at a chemical level. wikipedia.org At high temperatures, they decompose and release halogen atoms that act as radical scavengers, quenching the flame propagation reactions. wikipedia.org It has also seen use as a refrigerant. ontosight.aiguidechem.com

Due to its significant ozone-depleting potential, the production and use of this compound have been heavily restricted under the Montreal Protocol. nih.govsolubilityofthings.com While it is still permitted for certain critical uses where no suitable alternative exists, such as in aviation fire suppression systems, its general use has been phased out. nih.govsolubilityofthings.com

Structure

3D Structure

Properties

CAS No. |

353-58-2 |

|---|---|

Molecular Formula |

CBrCl2F |

Molecular Weight |

181.82 g/mol |

IUPAC Name |

bromo-dichloro-fluoromethane |

InChI |

InChI=1S/CBrCl2F/c2-1(3,4)5 |

InChI Key |

ARBYBCHKMDUXNE-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(Cl)(Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Bromodichlorofluoromethane

Advanced Synthetic Pathways

The synthesis of bromodichlorofluoromethane can be achieved through various methods, primarily involving the substitution of halogen atoms on a methane (B114726) backbone. Common precursors for these syntheses include compounds like dichlorofluoromethane (B1207983) and trichlorofluoromethane. guidechem.com

Radical-Mediated Halogenation and Fluorination Processes

Radical-mediated reactions are a cornerstone in the synthesis of polyhalogenated methanes like this compound. These reactions proceed via a free-radical chain mechanism, which is characterized by three main steps: initiation, propagation, and termination. wikipedia.org

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) by heat or light, generating two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from a methane precursor (e.g., dichlorofluoromethane, CH₂Cl₂F), forming a hydrogen halide and a haloalkyl radical (e.g., •CHCl₂F). This radical then reacts with another halogen molecule to produce the desired product (CBrCl₂F) and a new halogen radical, which continues the chain. mnstate.edu

Termination: The reaction concludes when radicals combine with each other, forming stable molecules.

The choice of reactants and conditions is crucial. For instance, thiohydroxamic esters can undergo decarboxylative bromination in the presence of a radical initiator like AIBN and a bromine source such as bromotrichloromethane (B165885) to yield brominated products. acs.org This highlights that the generation of an appropriate alkyl radical is key, which then abstracts a bromine atom to form the final product. acs.org The initiation of these radical processes can also be achieved using reagents like boron tribromide (BBr₃), which can act as a bromide radical donor. acs.org

Photolytic and Thermolytic Precursor Transformations

Light (photolysis) and heat (thermolysis) are effective means to initiate the synthesis of this compound from suitable precursors.

Photolytic Methods: UV radiation can be used to initiate the homolytic cleavage of bromine molecules (Br₂), starting the radical chain reaction described above. mnstate.edu For example, the photolysis of bromotrichloromethane (CCl₃Br) in the presence of dichlorofluoromethane (CHCl₂F) can be used to study the hydrogen abstraction by trichloromethyl radicals, a key step in understanding the formation of new halogenated compounds. rsc.org The quantum yield, which is the number of product molecules formed per photon absorbed, is a key parameter in these reactions and indicates a chain reaction is occurring. mnstate.edu

Thermolytic Methods: High temperatures can also provide the necessary energy to initiate radical halogenation. While specific thermolytic syntheses for this compound are not extensively detailed in the provided results, the principles of radical halogenation apply, where heat serves as the initiator instead of light. mnstate.edu

Mechanistic Insights into Carbon-Halogen Bond Formation in Polyhalogenated Systems

The formation of carbon-halogen bonds in molecules that already contain halogens is a complex process influenced by several factors. In radical reactions, the stability of the radical intermediate plays a significant role. mdpi.com For polyhalogenated methanes, the nature of the existing halogens influences the reactivity of the remaining C-H bonds.

The strength of carbon-halogen bonds generally decreases in the order C-F > C-Cl > C-Br > C-I. mdpi.com This trend is due to factors like atomic size and orbital overlap; the smaller fluorine atom allows for better orbital overlap with carbon, resulting in a stronger bond. mnstate.edu This has implications for synthesis, as weaker bonds are more easily cleaved.

Computational studies, such as those using Density Functional Theory (DFT), provide valuable insights into reaction mechanisms. diva-portal.orgnih.gov These studies can model transition states and reaction pathways, helping to understand how factors like steric hindrance and electronic effects of existing halogens influence the formation of new C-X bonds. For example, analysis can reveal how the presence of fluorine, chlorine, and bromine on the same carbon atom affects the stability of radical intermediates and the energy barriers for subsequent halogenation steps. mdpi.comnih.gov

Reaction Kinetics and Mechanistic Elucidation

The study of reaction kinetics provides quantitative data on the rates and mechanisms of chemical reactions involving this compound.

Gas-Phase Radical Abstraction Kinetics

In the atmosphere and in controlled chemical systems, this compound can react with radicals. A primary reaction pathway is hydrogen abstraction by radicals such as the hydroxyl radical (OH). nist.govcopernicus.org While specific kinetic data for CBrCl₂F was not found, studies on analogous halomethanes provide a framework for understanding these kinetics. rsc.orgdiva-portal.org

The rate of these reactions is described by a temperature-dependent rate constant, k(T), often expressed using the Arrhenius equation or a modified form:

k(T) = A * Tⁿ * exp(-Eₐ/RT)

Where:

A is the pre-exponential factor.

T is the absolute temperature.

n is the temperature exponent. wikipedia.orgcantera.org

Eₐ is the activation energy, the minimum energy required for the reaction to occur. wikipedia.org

R is the universal gas constant.

Experimental studies on the reactions of OH radicals with various alkanes and haloalkanes have been compiled to provide recommended rate constants and Arrhenius parameters over wide temperature ranges. nist.govcopernicus.orgcopernicus.org For example, kinetic studies on the reaction of trichloromethyl radicals (•CCl₃) with dichlorofluoromethane (CHCl₂F) have determined Arrhenius parameters for the hydrogen abstraction step, providing insight into the reaction's speed and temperature dependence. rsc.org

Arrhenius Parameters for Hydrogen Abstraction by •CCl₃ Radicals from Various Halomethanes rsc.org

| Reactant (RH) | log(A / mol⁻¹ dm³ s⁻¹) | Eₐ (kcal/mol) |

| CH₂Cl₂ | 7.8 | 7.3 |

| CH₂F₂ | 8.6 | 12.4 |

This table illustrates how the activation energy (Eₐ) for hydrogen abstraction by the •CCl₃ radical changes depending on the halogen atoms present in the methane derivative.

Multichannel Reaction Pathway Analysis of Carbon-Halogen Bonds

The carbon-halogen bonds in this compound (C-Br, C-Cl, C-F) each have distinct bond dissociation energies (BDEs), which is the enthalpy change required to break the bond homolytically. wikipedia.orgiupac.org These differences mean that under energetic conditions like photolysis or pyrolysis, multiple reaction channels can open, corresponding to the cleavage of different bonds.

The general trend for bond strength is C-F > C-Cl > C-Br, meaning the C-Br bond is the weakest and most likely to break first. mdpi.com

Representative Bond Dissociation Energies (BDEs) for Halomethanes (298 K) wikipedia.orgucsb.edu

| Bond | BDE (kJ/mol) |

| CH₃-F | ~460 |

| CH₃-Cl | ~350 |

| CH₃-Br | ~293 |

| CH₃-I | ~234 |

Note: These are representative values for monohalomethanes to illustrate the trend. Actual values in CBrCl₂F will be influenced by the presence of the other halogens.

Computational chemistry is a powerful tool for analyzing these multichannel reactions. mdpi.comdiva-portal.org By calculating the potential energy surface for the molecule, researchers can identify the transition states and energy barriers associated with the cleavage of each C-X bond. This allows for the determination of the most favorable reaction pathways under different conditions. mdpi.comfrontiersin.org For example, studies on methane cracking show that the initial step is typically the homolytic cleavage of the weakest bond, followed by radical chain propagation. mdpi.com In the case of this compound, the initial step would likely be the cleavage of the C-Br bond to form the •CCl₂F radical and a bromine atom. Subsequent reactions could then involve the cleavage of C-Cl bonds. The direct photolysis in the stratosphere is considered a dominant removal mechanism for similar compounds. echemi.com

Stereochemical and Regiochemical Control in Halogen Exchange Reactions

The synthesis of mixed halomethanes such as this compound (CBrCl₂F) often involves halogen exchange reactions, where one or more halogen atoms on a methane core are replaced by others. Controlling which specific atom is replaced (regiochemistry) and the three-dimensional arrangement of the resulting molecule (stereochemistry) is a critical aspect of synthetic chemistry.

Stereochemical Considerations

Stereochemistry is the study of the spatial arrangement of atoms within molecules. For a molecule to exhibit stereoisomerism (having different spatial arrangements), it must typically contain a chiral center—a carbon atom bonded to four different groups.

This compound has a central carbon atom bonded to one bromine, two chlorine, and one fluorine atom. Since two of the substituents (chlorine) are identical, the molecule does not have a chiral center and is, therefore, achiral. As a result, the synthesis of this compound does not produce stereoisomers, and stereochemical control in the context of selectively forming one enantiomer over another is not a relevant consideration for the final product.

However, it is pertinent to consider the stereochemistry of reaction intermediates that may be formed during synthesis. For instance, free-radical halogenation proceeds via a carbon radical intermediate. byjus.com Experimental evidence indicates that most alkyl radicals adopt a trigonal planar geometry. pressbooks.publibretexts.org If this radical were to be formed from a chiral starting material, the planarity of the intermediate would typically lead to a racemic mixture (equal amounts of both enantiomers) of the product, as the incoming halogen can attack from either face of the plane with equal probability. pressbooks.pubjove.com While this principle governs the stereochemical outcome of many radical reactions, it is moot for the synthesis of the achiral this compound.

Regiochemical Control and Reaction Kinetics

In the context of a single-carbon molecule like this compound, regiochemical control refers to the selective substitution of one type of halogen atom over another in a polyhalogenated precursor. For example, if preparing CBrCl₂F from bromotrichloromethane (CBrCl₃), the desired reaction is the replacement of one chlorine atom with a fluorine atom, leaving the C-Br bond and the other two C-Cl bonds intact. This selectivity is governed by reaction kinetics, where reaction conditions and reagents are chosen to favor one reaction pathway over others.

A primary method for introducing fluorine into organic molecules is the Swarts reaction , which involves heating an alkyl chloride or bromide with a heavy metal fluoride (B91410), such as antimony trifluoride (SbF₃) or silver fluoride (AgF). byjus.comcareers360.comtestbook.com This reaction generally follows a nucleophilic substitution mechanism (often Sₙ2). tutorialspoint.comiitk.ac.in The selectivity of the Swarts reaction and other halogen exchange processes is dictated by several factors, most notably the relative strengths of the carbon-halogen bonds.

The control of these reactions relies on the differences in bond dissociation energies (BDE) for carbon-halogen bonds. Weaker bonds are more easily broken and thus more reactive.

Table 1: Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | 467 - 525 frontiersin.orgsavemyexams.com |

| C-Cl | 346 - 400 frontiersin.orgsavemyexams.com |

| C-Br | 290 - 336 frontiersin.orgsavemyexams.com |

| C-I | 228 - 272 frontiersin.orgsavemyexams.com |

This table displays the approximate bond dissociation energies for carbon-halogen bonds. Stronger bonds, like C-F, require more energy to break, making them less reactive in substitution reactions, while weaker bonds, like C-I, are more reactive.

This trend in bond strength dictates the general reactivity order for halogen exchange: C-I > C-Br > C-Cl > C-F. stackexchange.commsu.edu

Synthetic Pathways and Selectivity:

Fluorination of a Polyhalomethane: A common route to chlorofluorocarbons (CFCs) involves the reaction of a chlorinated methane derivative with hydrogen fluoride (HF) or a metal fluoride. wikipedia.org For instance, the synthesis of this compound could start from bromotrichloromethane (CBrCl₃). In this case, the C-Cl bond is weaker than the C-F bond that would be formed, but stronger than the C-Br bond. However, in reactions like the Swarts reaction, the fluorinating agent is specifically chosen to replace chlorine or bromine. The greater reactivity of the C-Br bond compared to the C-Cl bond suggests that in a mixed halide like bromotrichloromethane, the C-Br bond would be more susceptible to cleavage. To achieve selective replacement of chlorine without affecting the bromine, reaction conditions must be carefully controlled. Often, the choice of fluorinating agent (e.g., SbF₃, potentially with SbCl₅ as a catalyst) and reaction temperature can be tuned to favor the exchange of chlorine over bromine. byjus.comunacademy.com

Bromination of a Chlorofluoromethane (B1204246): Alternatively, one could start with a chlorofluoromethane and introduce bromine. For example, the free-radical bromination of dichlorofluoromethane (CHCl₂F) could yield this compound. However, controlling free-radical halogenation to achieve monosubstitution without forming multiple products is notoriously difficult. byjus.comwikipedia.org A more selective method involves the reaction of chloroform (B151607) (CHCl₃) with bromine under UV irradiation to produce bromotrichloromethane, which can then be further functionalized. google.com

The kinetic parameters, such as activation energy (Ea) and pre-exponential factor (A), quantify the reaction rate and its temperature dependence. While specific kinetic data for the synthesis of this compound are not widely published, the principles can be inferred from related reactions. For example, in metal-halogen exchange reactions, the reactivity trend I > Br > Cl is well-established. stackexchange.com This implies that a reaction designed to replace a halogen with a metal (like in the formation of a Grignard reagent) would preferentially occur at the C-Br or C-I bond over a C-Cl bond. stackexchange.com

Molecular Spectroscopy and Advanced Structural Elucidation of Bromodichlorofluoromethane

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. For a molecule like bromodichlorofluoromethane, which has no symmetry (belonging to the C₁ point group), all nine of its fundamental vibrational modes are active in both infrared and Raman spectroscopy.

Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment during the vibration. The IR spectrum of this compound has been recorded in both the gaseous and liquid states to identify its fundamental vibrational frequencies. aip.org

Comprehensive analysis of the IR spectrum allows for the assignment of these fundamental frequencies to specific types of molecular motion, such as stretching and bending of the carbon-halogen bonds. A key study by Gilbert et al. provided detailed wave numbers and estimated relative intensities for the infrared bands of CBrCl₂F. aip.org The nine fundamental frequencies correspond to the various stretching and bending modes within the molecule.

Table 1: Fundamental Vibrational Frequencies of this compound (CBrCl₂F) from Spectroscopic Analysis

The following table represents the types of fundamental vibrations identified for this compound. Detailed experimental values were determined by Gilbert et al. aip.org

| Vibration Mode | Description | Typical Frequency Range (cm⁻¹) |

| ν₁ | C-F Stretch | 1000 - 1100 |

| ν₂ | C-Cl Asymmetric Stretch | 750 - 850 |

| ν₃ | C-Cl Symmetric Stretch | 650 - 750 |

| ν₄ | C-Br Stretch | 550 - 650 |

| ν₅ | CCl₂ Scissoring | 300 - 400 |

| ν₆ | CBrCl Bending | 250 - 350 |

| ν₇ | CClF Bending | 200 - 300 |

| ν₈ | CBrF Bending | 150 - 250 |

| ν₉ | Torsional/Rocking Mode | 100 - 200 |

Raman Spectroscopic Characterization and Intensity Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. For CBrCl₂F, all nine fundamental vibrations are also Raman-active.

Studies have reported the Raman displacements, semiquantitative relative intensities, and quantitative depolarization factors for the Raman lines of liquid this compound. aip.org The depolarization factors are particularly useful for assigning vibrations to symmetric or asymmetric modes. This data, in conjunction with IR spectra, provides a more complete and confirmed assignment of the molecule's vibrational modes.

Table 2: Raman Spectroscopic Data for Liquid this compound (CBrCl₂F)

This table conceptualizes the data obtained from Raman analysis, based on the work of Gilbert et al. aip.org

| Raman Displacement (cm⁻¹) | Relative Intensity | Depolarization Factor (ρ) | Vibrational Assignment |

| [Value] | [Value] | [Value] | [Assignment] |

| [Value] | [Value] | [Value] | [Assignment] |

| [...] | [...] | [...] | [...] |

Normal Coordinate Analysis and Potential Constants Determination

To connect the observed vibrational frequencies to the molecule's internal mechanics, a normal coordinate analysis is performed. This theoretical calculation models the molecule as a system of masses and springs, defining its force field. The force field consists of potential energy constants (or force constants) that describe the stiffness of the bonds (stretching constants) and the energy required to deform bond angles (bending constants).

For this compound, a reasonable set of potential energy constants has been determined using the Wilson FG matrix method. aip.org This analysis confirms the assignment of the fundamental frequencies and provides quantitative insights into the intramolecular forces governing the molecular structure.

Table 3: Potential Energy Constants for this compound (CBrCl₂F)

This table lists the types of potential constants determined through normal coordinate analysis, as performed in studies like that of Gilbert et al. aip.org

| Constant | Description |

| f(C-Br) | Carbon-Bromine stretching force constant |

| f(C-Cl) | Carbon-Chlorine stretching force constant |

| f(C-F) | Carbon-Fluorine stretching force constant |

| f(Br-C-Cl) | Bromine-Carbon-Chlorine bending force constant |

| f(Cl-C-Cl) | Chlorine-Carbon-Chlorine bending force constant |

| f(F-C-Cl) | Fluorine-Carbon-Chlorine bending force constant |

| f(F-C-Br) | Fluorine-Carbon-Bromine bending force constant |

| ...etc. | Interaction and other force constants |

Rotational Spectroscopy and Precise Molecular Geometry Determination

Rotational spectroscopy provides highly accurate information about the moments of inertia of a molecule, from which its precise geometric structure, including bond lengths and angles, can be determined.

Microwave spectroscopy involves the absorption of microwave radiation, which induces transitions between quantized rotational energy levels of a molecule in the gas phase. libretexts.org This technique is sensitive to the moments of inertia about the molecule's principal axes, which are defined by the rotational constants A, B, and C.

While microwave spectroscopy is the definitive method for determining such parameters, specific experimental rotational constants for this compound were not available in the surveyed literature. For illustrative purposes, the rotational constants for the related molecule, dichlorofluoromethane (B1207983) (CHFCl₂³⁵), are presented below, as determined from its microwave spectrum. researchgate.net This data exemplifies the high precision of the technique.

Table 4: Illustrative Rotational Constants for Dichlorofluoromethane (CHFCl₂³⁵) Note: The following data is for Dichlorofluoromethane and is provided for illustrative purposes only, as specific experimental data for this compound was not found.

| Rotational Constant | Value (MHz) |

| A | 6988.73 ± 0.02 |

| B | 3307.25 ± 0.05 |

| C | 2350.03 ± 0.02 |

High-Resolution Rotational Analysis and Centrifugal Distortion Constants

In a real molecule, as the speed of rotation increases, centrifugal forces cause the bonds to stretch slightly. libretexts.org This effect, known as centrifugal distortion, means the molecule is not a perfect rigid rotor, and the spacing between rotational energy levels is not perfectly constant. High-resolution rotational analysis allows for the measurement of these small deviations.

The deviations are quantified by centrifugal distortion constants (e.g., D_J, D_JK), which provide further information about the molecule's potential energy surface. libretexts.org Specific experimental values for the centrifugal distortion constants of this compound were not found in the reviewed literature. As an example of the parameters obtained from such an analysis, the constants for dichlorofluoromethane (CH³⁵Cl₂F) are shown. researchgate.net

Table 5: Illustrative Rotational and Centrifugal Distortion Constants for Dichlorofluoromethane (CH³⁵Cl₂F) Note: The following data is for Dichlorofluoromethane and is provided for illustrative purposes only, as specific experimental data for this compound was not found.

| Constant | Value (kHz) |

| A (MHz) | 10329.8373 |

| B (MHz) | 4480.9822 |

| C (MHz) | 3290.0934 |

| D_J | 2.766 |

| D_JK | -7.21 |

| d_1 | -0.871 |

| d_2 | -0.222 |

Mass Spectrometric Characterization and Fragmentation Studies

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (CBrCl₂F), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass.

Isotopic Fingerprinting: A key feature in the mass spectrum of this compound is its unique isotopic pattern, which arises from the natural abundance of isotopes of bromine and chlorine. researchgate.net Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). researchgate.net This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragment ions containing these halogens.

The expected isotopic pattern for the molecular ion of this compound would show a series of peaks corresponding to the different combinations of these isotopes. The most abundant peak (the monoisotopic peak) would correspond to the ion containing ⁷⁹Br and two ³⁵Cl atoms. Other peaks in the cluster would have masses increased by two, four, and six mass units, with relative intensities determined by the statistical probability of incorporating the heavier isotopes. This distinct "isotopic fingerprint" is a powerful tool for confirming the presence of bromine and chlorine in the molecule.

Expected Isotopic Distribution for the Molecular Ion of CBrCl₂F:

| Ion Composition | Relative Mass (m/z) | Relative Abundance (%) |

| C⁷⁹Br³⁵Cl₂F⁺ | 181.8 | 100.0 |

| C⁸¹Br³⁵Cl₂F⁺ / C⁷⁹Br³⁵Cl³⁷ClF⁺ | 183.8 | 161.4 |

| C⁸¹Br³⁵Cl³⁷ClF⁺ / C⁷⁹Br³⁷Cl₂F⁺ | 185.8 | 77.0 |

| C⁸¹Br³⁷Cl₂F⁺ | 187.8 | 12.3 |

Note: The m/z values are based on the most abundant isotopes. The relative abundances are calculated based on the natural isotopic abundances of Br and Cl.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) which is a radical cation. This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure.

For polyhalogenated methanes like this compound, the fragmentation is typically initiated by the cleavage of a carbon-halogen bond. whitman.edu The relative bond strengths (C-F > C-Cl > C-Br) play a significant role in determining the fragmentation pathways. The weaker C-Br and C-Cl bonds are more likely to break than the stronger C-F bond.

Primary Fragmentation Pathways:

Loss of a Halogen Radical: The most common initial fragmentation step is the loss of a halogen radical (Br• or Cl•) to form a more stable carbocation.

[CBrCl₂F]⁺• → [CCl₂F]⁺ + Br•

[CBrCl₂F]⁺• → [CBrClF]⁺ + Cl•

Formation of Halogen-Containing Cations: Fragments containing one or more halogen atoms will also exhibit the characteristic isotopic patterns discussed earlier.

Expected Major Fragments in the Mass Spectrum of this compound:

| Fragment Ion | m/z (for most abundant isotopes) |

| [CBrCl₂F]⁺• (Molecular Ion) | 182 |

| [CCl₂F]⁺ | 101 |

| [CBrClF]⁺ | 147 |

| [CClF]⁺ | 66 |

| [CF]⁺ | 31 |

| [Br]⁺ | 79/81 |

| [Cl]⁺ | 35/37 |

The relative intensities of these fragment peaks provide valuable information for confirming the structure of this compound. The analysis of these fragmentation pathways, in conjunction with high-resolution mass data and isotopic patterns, allows for a confident identification and structural characterization of the compound.

Computational Chemistry and Theoretical Modeling of Bromodichlorofluoromethane

Quantum Chemical Topology (QCT) Analysis

Quantum Chemical Topology (QCT) provides a powerful framework for analyzing the electronic structure of molecules by partitioning the electron density into atomic basins. This approach allows for a detailed characterization of chemical bonding and interatomic interactions.

Electron Density Topography and Critical Point Characterization

A topological analysis of the electron density, ρ(r), of bromodichlorofluoromethane would involve locating the critical points where the gradient of the electron density vanishes (∇ρ(r) = 0). These points are classified by the number of non-zero eigenvalues of the Hessian matrix of ρ(r). For a stable molecule like CBrCl₂F, one would expect to find:

(3, -3) critical points , corresponding to the nuclei of the carbon, bromine, chlorine, and fluorine atoms.

(3, -1) bond critical points (BCPs) located along the paths of maximum electron density connecting the carbon atom to each of the halogen atoms (C-Br, C-Cl, and C-F). The properties of these BCPs, such as the electron density (ρb) and its Laplacian (∇²ρb), provide insights into the nature of the chemical bonds. Generally, higher values of ρb indicate stronger bonds. The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρb < 0) and closed-shell (ionic or van der Waals, ∇²ρb > 0) interactions.

(3, +1) ring critical points and (3, +3) cage critical points , which may or may not be present depending on the molecular geometry and the specific interactions between the halogen atoms.

| Bond | Hypothetical ρb (a.u.) | Hypothetical ∇²ρb (a.u.) | Bond Character Prediction |

| C-Br | 0.1 - 0.2 | Positive | Polar Covalent |

| C-Cl | 0.2 - 0.3 | Slightly Negative/Positive | Polar Covalent |

| C-F | 0.3 - 0.4 | Negative | Polar Covalent (more ionic) |

Electron Localization Function (ELF) Studies of Bonding Domains

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron pair in a given region of space. An ELF analysis of this compound would reveal distinct basins of localization corresponding to:

Core basins around each of the nuclei (C, Br, Cl, F).

Valence basins , which would be further classified as:

Bonding basins located between the carbon and each halogen atom (V(C, Br), V(C, Cl), V(C, F)). The population of these basins indicates the number of electrons participating in each bond.

Non-bonding (lone pair) basins associated with the halogen atoms.

The integration of the electron density within these basins provides their electron populations, offering a quantitative picture of the Lewis structure of the molecule.

Interatomic Interaction Energy Analysis (IQA) for Bond Strength and Nature

The Interacting Quantum Atoms (IQA) approach partitions the total energy of a molecule into intra-atomic and inter-atomic contributions. This method allows for a detailed analysis of the energetic components of a chemical bond, including:

Intra-atomic energy (Eintra) : The energy of an atom within the molecule.

Inter-atomic interaction energy (Vinter) : The total interaction energy between two atoms, which can be further decomposed into classical electrostatic (Vcl) and quantum mechanical exchange-correlation (Vxc) components.

An IQA study of CBrCl₂F would provide quantitative values for the strength and nature of the C-Br, C-Cl, and C-F bonds, as well as any non-bonded interactions between the halogen atoms. The relative contributions of the electrostatic and exchange-correlation terms would elucidate the degree of covalent and ionic character in each bond.

Ab Initio and Density Functional Theory (DFT) Investigations

Ab initio and Density Functional Theory (DFT) methods are the cornerstones of computational chemistry, providing the means to calculate the electronic structure and properties of molecules from fundamental principles.

Molecular Electronic Structure Calculations and Basis Set Convergence

The accuracy of ab initio and DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. A basis set convergence study for this compound would involve performing calculations with a series of increasingly larger and more flexible basis sets to ensure that the calculated properties are approaching a stable value (the basis set limit).

Commonly used basis sets for molecules containing heavy elements like bromine include the Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). For bromine, effective core potentials (ECPs) are often used to replace the core electrons, reducing computational cost while maintaining accuracy.

A hypothetical basis set convergence study for the ground state energy of CBrCl₂F might look like this:

| Basis Set | Method | Calculated Energy (Hartree) |

| 6-31G* | B3LYP | -1855.XXXXX |

| 6-311+G(d,p) | B3LYP | -1856.YYYYY |

| cc-pVDZ | B3LYP | -1856.ZZZZZ |

| cc-pVTZ | B3LYP | -1856.AAAAA |

Thermochemical Property Calculation from First Principles

First-principles calculations can be used to determine various thermochemical properties of this compound, such as its enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). These calculations typically involve:

Geometry optimization: Finding the lowest energy molecular structure.

Frequency calculation: Determining the vibrational frequencies, which are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

Single-point energy calculation: A high-accuracy energy calculation at the optimized geometry.

By combining the calculated electronic energy with the thermal corrections, it is possible to obtain accurate thermochemical data. High-level composite methods like G3, G4, and CBS-QB3 are often employed for this purpose as they are designed to provide "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

While specific first-principles calculations for CBrCl₂F are not prominently featured in the literature, thermochemical data is available from various databases, often derived from experimental measurements or a combination of experimental and computational methods. For instance, some sources report an enthalpy of formation for this compound.

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms of halogenated hydrocarbons like this compound (CBrClF₂), also known as Halon 1211. Theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods, allow for the detailed exploration of potential energy surfaces, the identification of transient intermediates, and the characterization of transition states that govern reaction kinetics. nih.govrsc.orgnih.govmontclair.edumdpi.comdominican.edunih.gov

The thermal decomposition (pyrolysis) of this compound has been a subject of both experimental and computational investigation. Modeling of its thermal pyrolysis between 773 K and 973 K has led to the development of a detailed kinetic reaction scheme involving numerous species and reaction steps. researchgate.net Sensitivity analysis within this model indicates that the primary pathway for the decomposition of CBrClF₂ under these conditions is not a simple unimolecular bond cleavage but involves a radical chain mechanism. The major initiating reaction pathway is proposed to be the reaction of a CClF₂ radical with a CBrClF₂ molecule. researchgate.net

Table 1: Key Reaction Pathways in the Thermal Decomposition of this compound

| Step | Reactants | Products | Description |

|---|---|---|---|

| 1 | CBrClF₂ + CClF₂• | CCl₂F₂ + CBrF₂• | Major decomposition pathway via radical interaction. researchgate.net |

| 2 | CBrClF₂ + H₂ | CHClF₂ + HBr | Initial step in hydrodehalogenation. researchgate.net |

These computational models are built upon the principles of Transition State Theory (TST), which explains reaction rates by assuming a quasi-equilibrium between reactants and an activated complex (the transition state). wikipedia.orgox.ac.uklibretexts.orglibretexts.orgresearchgate.net By calculating the potential energy surface, researchers can identify the minimum energy path from reactants to products, with the transition state representing the saddle point of highest energy along this path. libretexts.org The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter in the Arrhenius equation that dictates the temperature dependence of the reaction rate. wikipedia.orglibretexts.org For complex, multi-step reactions, each elementary step has its own transition state and activation energy. nih.gov Computational methods like DFT can be used to calculate the geometries and vibrational frequencies of these transition states, which are essential for determining reaction rate constants. rsc.orgnih.govlouisville.edu

Intermolecular Interactions and Condensed Phase Theoretical Studies

This compound possesses several halogen atoms (Br, Cl, F), making it a candidate for engaging in a variety of non-covalent interactions, the most significant of which is halogen bonding. wikipedia.orgnih.gov A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic (electron-rich) site on another molecule. nih.govforagerone.com The strength of the σ-hole, and thus the halogen bond, increases with the polarizability and decreases with the electronegativity of the halogen atom, following the general trend I > Br > Cl > F. nih.gov Consequently, the bromine atom in CBrClF₂ is expected to be the most potent halogen bond donor.

The theoretical treatment of these interactions relies on high-level quantum mechanical calculations. Methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" for accuracy in describing non-covalent interactions, often used to benchmark more computationally efficient methods like DFT. nih.govexlibrisgroup.com Various DFT functionals, particularly those with high exact exchange or long-range corrections (e.g., M06-2X, ωB97XD), have shown suitability for studying halogen bonds. exlibrisgroup.com

Computational analyses used to characterize these interactions include:

Molecular Electrostatic Potential (MEP) Surfaces: These are used to visualize and quantify the σ-hole on the halogen atoms, identifying regions of positive potential that are susceptible to nucleophilic attack. foragerone.com

Energy Decomposition Analysis (EDA): This method partitions the total interaction energy into physically meaningful components, such as electrostatic, orbital (charge transfer), and dispersion contributions, providing insight into the nature of the halogen bond. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This analysis of electron density topology can identify bond critical points (BCPs) between the halogen and the nucleophile, providing evidence of an interaction. nih.gov

Non-Covalent Interaction (NCI) Index: This is a visualization tool that reveals regions of non-covalent interactions in real space from the electron density and its derivatives. exlibrisgroup.comnih.gov

Table 2: Potential Non-Covalent Interactions of this compound and Theoretical Investigative Methods

| Interaction Type | CBrClF₂ Role | Potential Partner | Relevant Theoretical Methods |

|---|---|---|---|

| Halogen Bonding | XB Donor (via Br or Cl) | Lewis bases (e.g., NH₃, H₂O, ethers) | MEP, EDA, CCSD(T), DFT (M06-2X), QTAIM, NCI |

| Dipole-Dipole | Dipole moment source | Other polar molecules | MEP, Electrostatic analysis |

The chemical reactivity of this compound can be significantly influenced by its environment, particularly when reactions occur in the liquid phase. Computational models are crucial for understanding and predicting these solvent effects, which can alter reaction rates by orders of magnitude. ucsb.edunih.gov These models generally fall into two categories: implicit and explicit solvent models. researchgate.net

Implicit Solvent Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which stabilize or destabilize reactants, products, and transition states based on their polarity. ucsb.edu For a reaction involving a polar transition state, a polar solvent would typically lower the activation energy and accelerate the reaction rate.

Explicit Solvent Models provide a more detailed, atomistic description by surrounding the solute molecule (CBrClF₂) with a number of individual solvent molecules. ucsb.edunih.gov These simulations, often performed using quantum mechanics/molecular mechanics (QM/MM) or full ab initio molecular dynamics (AIMD), can capture specific short-range interactions like hydrogen bonding or halogen bonding between the solute and solvent. nih.gov While computationally expensive, this approach is necessary when solvent molecules are directly involved in the reaction mechanism, for instance, by acting as proton shuttles or forming specific complexes with the transition state. nih.govnih.gov Machine learning potentials are an emerging strategy to make these explicit solvent simulations more efficient while retaining high accuracy. nih.gov

The choice of model depends on the specific chemical question. For CBrClF₂, studying a reaction like nucleophilic substitution would likely require explicit solvent models to accurately capture the interactions at the transition state, whereas an implicit model might suffice to estimate the general effect of solvent polarity on its decomposition.

Predicting the crystal structure of a molecule from its chemical formula alone is a significant challenge in computational chemistry. For a molecule like this compound, this process would involve a systematic search for low-energy crystal packings, or polymorphs. This is typically achieved through computational methods that can explore the vast conformational and packing space available to the molecules in the solid state.

The process of ab initio crystal structure prediction generally involves two main stages:

Generation of Trial Structures: A large number of plausible crystal structures are generated using algorithms that sample different space groups, lattice parameters, and molecular orientations. This can be done using methods based on random searching, simulated annealing, or genetic algorithms.

Energy Ranking: The generated structures are then ranked based on their lattice energy, which is calculated using computational methods. This often involves a hierarchical approach, starting with computationally cheaper force fields and progressing to more accurate (and expensive) DFT calculations, often including corrections for dispersion forces, which are critical for accurately modeling intermolecular interactions in molecular crystals.

Once a stable crystal structure is predicted, its properties can be analyzed at variable temperatures. This is typically done using molecular dynamics (MD) simulations based on either classical force fields or ab initio methods. These simulations can provide insights into:

Lattice Dynamics: The vibrational modes (phonons) of the crystal can be calculated to assess its thermodynamic stability.

Thermal Expansion: By running simulations at different temperatures, the change in lattice parameters and cell volume can be modeled, allowing for the calculation of the thermal expansion coefficient.

Phase Transitions: MD simulations can potentially identify temperature-induced phase transitions by observing changes in the crystal structure or thermodynamic properties over time. While no specific computational studies on the crystal structure of CBrClF₂ are readily available, studies on related compounds like dibromochloromethane (CHBr₂Cl) and bromodichloromethane (B127517) (CHBrCl₂) have shown that these small halomethanes often exhibit complex solid-state behavior, including disorder in the placement of halogen atoms within the crystal lattice. kfupm.edu.sa Such disorder would be a key challenge in the computational prediction and analysis of the CBrClF₂ crystal structure.

Atmospheric Chemistry and Environmental Processes of Bromodichlorofluoromethane

Heterogeneous Atmospheric Reactions

Mechanistic Models of Heterogeneous Chemistry in Environmental Matrices

Research in this area for similar halons suggests that potential heterogeneous reactions could involve the uptake and subsequent dissociation of the molecule on ice or aerosol surfaces, potentially leading to the release of reactive bromine and chlorine species. However, the efficiency and specific pathways of these reactions for Bromodichlorofluoromethane remain an area of ongoing investigation. The development of comprehensive mechanistic models requires detailed laboratory studies of reaction probabilities and product yields on various atmospheric surfaces under a range of temperatures and pressures, and such specific data for CBrClF₂ is sparse.

Atmospheric Lifetimes and Degradation Kinetics

The atmospheric lifetime of a compound is a key determinant of its environmental impact, including its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). This compound is characterized by a relatively long atmospheric lifetime, which allows it to persist in the atmosphere and be transported to the stratosphere.

The table below summarizes key atmospheric properties of this compound.

| Property | Value |

| Atmospheric Lifetime | 16 years |

| Ozone Depletion Potential (ODP) | 7.1 |

| Global Warming Potential (100-year) | 1,890 |

Global Atmospheric Distribution and Transport Modeling

Due to its long atmospheric lifetime and significant historical emissions from its use as a fire extinguishing agent, this compound has become globally distributed. Atmospheric measurements confirm its presence in both the Northern and Southern Hemispheres, with concentrations having peaked and now being in decline due to international regulations such as the Montreal Protocol.

Global atmospheric transport models are used to simulate the movement of this compound from its emission sources, primarily in industrialized regions, to remote areas, including the polar regions. These models incorporate meteorological data to trace the pathways of air masses containing the compound. The models show that due to its chemical stability in the troposphere, this compound is efficiently transported to the stratosphere, where it plays a significant role in ozone depletion. The ongoing monitoring of its atmospheric concentrations provides crucial data for validating and refining these transport models.

Stratospheric and Tropospheric Degradation Mechanisms

The degradation of this compound varies significantly between the troposphere and the stratosphere.

Tropospheric Degradation: In the troposphere, the primary degradation pathway for many organic compounds is reaction with the hydroxyl radical (OH). However, for this compound, this reaction is very slow, leading to a long tropospheric lifetime. This limited reactivity is a key reason for the compound's persistence and its ability to reach the stratosphere.

Stratospheric Degradation: The dominant sink for this compound is photolysis by solar ultraviolet (UV) radiation in the stratosphere. Once in the stratosphere, the C-Br bond, being weaker than the C-Cl and C-F bonds, is readily broken by UV radiation at wavelengths between 200 and 300 nm. This process, known as photolytic dissociation, releases bromine and chlorine atoms directly into the stratosphere.

The released bromine and chlorine atoms then participate in catalytic cycles that destroy ozone. A single bromine atom is significantly more efficient at destroying ozone than a single chlorine atom, which contributes to the high Ozone Depletion Potential of this compound.

Long-Range Atmospheric Transport Phenomena and Sink Mechanisms

The chemical inertness of this compound in the troposphere facilitates its long-range transport across the globe. Following its release, it becomes well-mixed in the atmosphere, and global circulation patterns carry it from mid-latitude emission sources to the tropics. In the tropics, large-scale atmospheric motion, such as the Brewer-Dobson circulation, transports tropospheric air, along with long-lived compounds like this compound, into the stratosphere.

Once in the stratosphere, it is transported to higher latitudes, including the polar regions. The primary sink mechanism, as detailed previously, is stratospheric photolysis. This process effectively removes this compound from the atmosphere, but in doing so, releases the halogen atoms that are detrimental to the ozone layer. There are no significant sink mechanisms for this compound in the troposphere, oceans, or on land, making stratospheric UV photolysis the definitive removal process. The decline in its atmospheric concentration is therefore primarily controlled by the rate of its transport to and destruction in the stratosphere, as well as the reduction in its emissions.

Advanced Analytical Methodologies for Detection and Quantification of Bromodichlorofluoromethane

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Tracing

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile organic compounds (VOCs) like Bromodichlorofluoromethane. impactfactor.org It combines the superior separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.

Achieving ultra-trace detection limits for this compound, often in the parts-per-trillion (ppt) range, necessitates meticulous method development. estanalytical.com High-resolution GC-MS has significantly advanced this field by offering enhanced chromatographic separation through advanced column technology and improved sensitivity and dynamic range. drawellanalytical.com

A key aspect of method development is the optimization of the GC-MS system. Time-of-flight mass spectrometry (TOF-MS), when coupled with GC, provides high mass resolution, enabling the precise determination of molecular weights and differentiation from closely related molecules. drawellanalytical.comresearchgate.net For enhanced sensitivity, quadrupole mass spectrometers can be operated in a selected ion monitoring (SIM) mode, which focuses on specific mass-to-charge ratios characteristic of this compound. researchgate.net The development of high-efficiency sources in modern mass spectrometers has further boosted sensitivity, sometimes allowing for SIM-level detection in a full-scan mode. sepscience.com

Validation of these methods is crucial and involves assessing parameters such as specificity, linearity, accuracy, precision, and detection limits to ensure the reliability of the data. impactfactor.org

Table 1: Key Parameters in GC-MS Method Development for this compound

| Parameter | Objective | Techniques and Considerations |

| Sensitivity | Achieve low detection limits (ppt level) | High-Efficiency Source (HES), Time-of-Flight (TOF) MS, Selected Ion Monitoring (SIM) |

| Selectivity | Differentiate from interfering compounds | High-resolution capillary columns, MS detection |

| Accuracy | Ensure measurements are close to the true value | Use of certified reference materials and internal standards |

| Precision | Obtain reproducible results | Consistent sample preparation, stable instrument performance |

| Linearity | Ensure response is proportional to concentration | Calibration curves over a relevant concentration range |

For complex environmental matrices where numerous compounds may co-elute with this compound in a standard one-dimensional GC analysis, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. azom.comchemistry-matters.comresearchgate.net This technique utilizes two columns with different stationary phases, providing a much larger separation space. wikipedia.orgchromatographyonline.com

In a typical GCxGC setup, the effluent from the first-dimension column is continuously collected and then rapidly injected onto a second, shorter column. chemistry-matters.com This results in a two-dimensional chromatogram where compounds are separated based on two different properties, such as boiling point and polarity. mosh-moah.de This structured separation allows for the effective resolution of this compound from complex background matrices, which is particularly beneficial in environmental forensics and for the analysis of contaminated samples. azom.comchemistry-matters.com The enhanced resolution provided by GCxGC can also simplify sample preparation by reducing the need for extensive cleanup steps. azom.com

Determining the sources of this compound in the environment can be achieved through the analysis of its stable isotopic ratios. researchgate.net Isotope ratio mass spectrometry (IRMS), often coupled with gas chromatography (GC-C-IRMS), allows for the precise measurement of the ratio of stable isotopes, such as carbon-13 to carbon-12 (δ¹³C). researchgate.net

Different manufacturing processes or source materials can result in slight variations in the isotopic composition of this compound. By characterizing the isotopic signatures of potential sources and comparing them to the isotopic ratio measured in an environmental sample, it is possible to trace the origin of the contamination. researchgate.net This technique is a powerful tool in environmental forensics for distinguishing between different sources of halocarbon pollution. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Adaptations for Related Compounds

Liquid chromatography-mass spectrometry (LC-MS) is generally not the primary method for analyzing small, volatile, and non-polar compounds like this compound, as it is better suited for non-volatile or polar substances. usda.govchromforum.org The challenges include poor retention on standard reversed-phase LC columns and inefficient ionization with common techniques like electrospray ionization (ESI). nih.gov

However, adaptations can be made, often through derivatization, to analyze related compounds or degradation products that may be more amenable to LC-MS analysis. nih.govcanada.ca Derivatization involves a chemical reaction to modify the analyte, making it more suitable for the analytical technique. youtube.com For instance, if a degradation product of this compound contained a polar functional group, it could be derivatized to enhance its ionization efficiency and chromatographic retention. nih.gov While direct analysis of this compound by LC-MS is not standard, the technique remains relevant for profiling a broader range of related chemical species in complex samples. researchgate.net

Advanced Sample Preparation Techniques for Diverse Environmental Matrices

The effectiveness of any analytical method for this compound is highly dependent on the sample preparation technique used to extract and concentrate the analyte from the environmental matrix. mdpi.com

For aqueous samples, purge and trap is a widely used technique. youngin.com An inert gas is bubbled through the water sample, stripping the volatile this compound, which is then collected on an adsorbent trap. teledynelabs.com The trap is subsequently heated, and the desorbed compound is introduced into the GC-MS system. estanalytical.com This method is effective for reaching very low detection limits. For soil and solid waste samples, a closed-system purge-and-trap method can be employed. epa.gov

Solid-phase microextraction (SPME) is another versatile, solvent-free technique. chromatographyonline.com A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either by direct immersion or in the headspace above the sample). nih.gov this compound partitions onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. nih.gov SPME is applicable to a wide range of matrices, including water and air.

For air samples, thermal desorption (TD) is a common approach. Air is drawn through a sorbent tube where this compound is trapped. The tube is then heated in a thermal desorber connected to the GC-MS, releasing the analyte for analysis. sepscience.com

Table 2: Comparison of Sample Preparation Techniques for this compound

| Technique | Applicable Matrices | Principle | Advantages |

| Purge and Trap | Water, Soil, Solid Waste | Inert gas stripping of volatiles onto an adsorbent trap, followed by thermal desorption. estanalytical.comyoungin.comteledynelabs.com | Excellent for trace-level detection in water; well-established methods (e.g., EPA methods). estanalytical.com |

| Solid-Phase Microextraction (SPME) | Water, Air, Soil (headspace) | Analyte partitions onto a coated fiber, followed by thermal desorption in the GC inlet. nih.gov | Solvent-free, simple, can be automated. nih.gov |

| Thermal Desorption (TD) | Air | Whole air sample is drawn through a sorbent tube, followed by thermal desorption. sepscience.com | Effective for concentrating analytes from large volumes of air. |

Spectroscopic Techniques for In Situ Monitoring and Remote Sensing (e.g., FTIR)

While chromatographic methods provide detailed laboratory analysis, spectroscopic techniques offer the potential for real-time, in situ monitoring and remote sensing of atmospheric pollutants. Fourier Transform Infrared (FTIR) spectroscopy is a notable example. This technique identifies compounds based on their absorption of infrared radiation at specific wavelengths, which corresponds to the vibrational frequencies of their chemical bonds.

For in situ monitoring, open-path FTIR systems can be used to measure the concentration of this compound over a defined path length in the atmosphere. This provides continuous data on ambient levels of the compound. Remote sensing applications of FTIR, often from satellite or ground-based platforms, can be used to measure the total column abundance of various trace gases in the atmosphere, including halogenated compounds. While specific applications for this compound are not as widely documented as for more abundant greenhouse gases, the principles of FTIR spectroscopy are applicable to its detection, provided its spectral features can be resolved from those of other atmospheric constituents.

Calibration Standards and Reference Material Development

The development of a CRM for any compound, including this compound, is a meticulous process that involves synthesis, purification, and rigorous characterization to ensure homogeneity, stability, and an accurately assigned property value with a stated uncertainty.

Synthesis and Purification: The initial step in creating a reference material is the synthesis of the pure substance. For this compound, established synthetic routes would need to be employed, followed by advanced purification techniques, such as fractional distillation or preparative chromatography, to isolate the compound to the highest possible purity. The effectiveness of the purification process would be monitored using high-resolution analytical techniques.

Purity Assessment: A critical aspect of CRM development is the comprehensive assessment of purity. This is typically achieved through a mass balance approach, where the amount of the primary component is determined by subtracting the quantities of all identified impurities. A variety of analytical techniques are employed for this purpose:

Gas Chromatography (GC): Coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC is a powerful tool for separating and quantifying volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR): As a primary ratio method, qNMR can provide a direct measurement of the purity of an organic compound against a certified internal standard, with results traceable to the International System of Units (SI).

Karl Fischer Titration: This method is specifically used to determine the water content, a common impurity in chemical standards.

Thermogravimetric Analysis (TGA): TGA can be used to assess the presence of non-volatile impurities.

Certification and Documentation: Once the purity of the this compound candidate material is thoroughly characterized, a certified value and its associated uncertainty are assigned. This process requires a comprehensive uncertainty budget, accounting for all potential sources of error during the measurement process. The certified value is then documented in a certificate of analysis, which also includes information on the material's homogeneity and stability.

Stability and Homogeneity Studies: To ensure the long-term reliability of the reference material, stability studies are conducted under various storage conditions (e.g., different temperatures and light exposure) to establish a recommended shelf-life. Homogeneity studies are also crucial to confirm that the property value is consistent throughout the entire batch of the material.

Interlaboratory Comparisons: To validate the certified value and assess the competence of laboratories in measuring this compound, interlaboratory comparison studies would be essential. In such studies, samples of the reference material are distributed to multiple laboratories for analysis. The results are then statistically evaluated to determine the consensus value and identify any discrepancies between laboratories.

Despite the clear framework for the development of such standards, the absence of specific research, published data tables, and certified values for this compound in the public domain indicates that a dedicated effort to produce a CRM for this compound has likely not been undertaken or at least not been widely reported. The development of such a standard would be a valuable resource for analytical laboratories involved in the monitoring and analysis of halogenated hydrocarbons.

Future Research Directions for Bromodichlorofluoromethane Studies

Integration of Advanced Experimental and Computational Approaches

Future investigations into Bromodichlorofluoromethane (CBrClF₂) will greatly benefit from the synergistic integration of advanced experimental and computational methodologies. This combined approach is crucial for a deeper understanding of its fundamental chemical and physical properties, particularly its atmospheric chemistry and photodissociation dynamics.

Experimental investigations are moving towards increasingly sophisticated techniques to probe the ultrafast dynamics of halomethanes. Femtosecond time-resolved spectroscopy, for instance, allows for the direct observation of molecular motion on the timescale of chemical reactions. wikipedia.orgmdpi.com By employing femtosecond laser pulses, researchers can initiate and monitor the dissociation of CBrClF₂ in real-time, providing invaluable data on bond-breaking dynamics, energy partitioning among photofragments, and the lifetimes of transient intermediates. lbl.govresearchgate.netnih.govnih.govmdpi.com Techniques like time-resolved infrared spectroscopy can further elucidate the structural evolution of radical species formed during photodissociation. nih.gov The quantum yield of bromine and chlorine atoms following photolysis is a critical parameter for atmospheric models, and future studies should aim to precisely quantify these yields under various atmospheric conditions. rsc.orgresearchgate.netmdpi.com

Computational chemistry offers a powerful complementary tool to these experiments. High-level quantum mechanical calculations can provide detailed potential energy surfaces for the ground and excited electronic states of CBrClF₂, offering insights into the pathways of photodissociation. nih.gov Such calculations can help interpret experimental findings and predict the branching ratios for different dissociation channels. Furthermore, computational atmospheric chemistry models can incorporate experimentally validated data to refine our understanding of the atmospheric fate of CBrClF₂ and its contribution to ozone depletion. bristol.ac.uknasa.govcopernicus.orgucdavis.edu The use of machine learning algorithms trained on large datasets from both experiments and simulations presents a promising avenue for accelerating the prediction of chemical properties and reaction outcomes. nasa.gov

The table below summarizes key experimental and computational techniques and their potential applications in future this compound research.

| Technique | Application for this compound Research |

| Experimental | |

| Femtosecond Time-Resolved Spectroscopy | Real-time observation of photodissociation dynamics, bond cleavage timescales, and intermediate lifetimes. |

| Time-Resolved Infrared Spectroscopy | Structural characterization of radical photofragments. |

| Quantum Yield Measurements | Quantification of Br and Cl atom production for atmospheric modeling. |

| Computational | |

| Quantum Mechanical Calculations | Mapping potential energy surfaces, predicting reaction pathways and branching ratios. |

| Atmospheric Chemistry Models | Simulating the atmospheric fate and environmental impact of CBrClF₂. |

| Machine Learning Algorithms | Accelerating the prediction of chemical properties and reaction dynamics. |

Exploration of Novel Reaction Pathways and Catalytic Transformations

A significant area of future research for this compound lies in the exploration of novel reaction pathways and catalytic transformations. These investigations are driven by the need to develop efficient methods for its degradation and to explore its potential as a building block in synthetic chemistry.

Catalytic hydrodehalogenation has emerged as a promising method for the environmentally benign degradation of halocarbons. murdoch.edu.au Studies have shown that palladium-based catalysts, for example, can effectively convert CBrClF₂ into less harmful substances. murdoch.edu.au Future research should focus on developing more efficient and robust catalysts with higher selectivity and lower cost. This includes exploring catalysts based on non-precious metals and novel support materials. Mechanistic studies combining experimental and computational approaches will be crucial for understanding the catalytic cycle and for the rational design of improved catalysts. mdpi.comsemanticscholar.org

The development of novel synthetic methodologies that utilize CBrClF₂ as a precursor is another exciting frontier. The unique combination of bromine, chlorine, and fluorine atoms on a single carbon center makes it a potentially valuable reagent for the synthesis of complex fluorinated molecules. mdpi.comemory.eduresearchgate.neteurekalert.orgrsc.org Research into its reactions with organometallic reagents, for instance, could open up new avenues for the formation of carbon-carbon and carbon-heteroatom bonds. Photocatalysis also presents a green and efficient way to activate CBrClF₂ for synthetic transformations, and the development of novel photocatalytic systems for this purpose is a key research direction. mdpi.com

The following table outlines potential research directions in the catalytic and synthetic chemistry of this compound.

| Research Area | Key Objectives | Potential Applications |

| Catalytic Degradation | ||

| Catalyst Development | Design of highly active, selective, and stable catalysts for hydrodehalogenation. | Environmental remediation of halocarbon contaminants. |

| Mechanistic Studies | Elucidation of reaction mechanisms on catalyst surfaces using in-situ spectroscopy and computational modeling. | Rational design of next-generation catalysts. |

| Synthetic Applications | ||

| Organometallic Chemistry | Exploration of reactions with organometallic reagents to form new chemical bonds. | Synthesis of novel fluorinated organic compounds. |

| Photocatalysis | Development of photocatalytic systems for the activation and transformation of CBrClF₂. | Green and sustainable chemical synthesis. |

Advancements in Ultra-Trace Analytical Detection and Environmental Monitoring Technologies

The development of highly sensitive and selective analytical methods for the ultra-trace detection of this compound is paramount for effective environmental monitoring and for verifying compliance with international agreements such as the Montreal Protocol.

Future advancements in this area will likely focus on enhancing the capabilities of existing techniques and exploring novel detection technologies. Gas chromatography (GC) coupled with sensitive detectors like electron capture detectors (ECD) or mass spectrometry (MS) remains a cornerstone for halocarbon analysis. ornl.govnasa.gov Future research could focus on the development of more compact and field-deployable GC-MS systems for real-time, on-site monitoring.

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive optical technique that offers the potential for parts-per-trillion (ppt) level detection of gaseous species. wikipedia.orgmdpi.comustc.edu.cnprocess-insights.comnist.gov The application of CRDS for the specific and sensitive detection of CBrClF₂ in complex atmospheric matrices is a promising area for future research. This would involve identifying unique spectral fingerprints of the molecule in the near-infrared or mid-infrared regions.

The table below highlights key analytical techniques and their potential for future advancements in the detection of this compound.

| Analytical Technique | Principle of Operation | Future Research Directions |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of compounds by chromatography followed by mass-based detection. | Development of portable and automated systems for in-situ monitoring. |

| Cavity Ring-Down Spectroscopy (CRDS) | Measurement of light absorption in a high-finesse optical cavity. | Identification of unique spectral signatures for selective detection of CBrClF₂. |

| Photoionization Detectors (PIDs) | Ionization of molecules by UV light and detection of the resulting current. | Development of more sensitive and selective PID sensors for halocarbons. ionscience.com |

| Trace Gas Analyzers | Various spectroscopic and chemical ionization techniques. | Miniaturization and integration into sensor networks for widespread environmental monitoring. trace-gas.comenvironics.com |

Interdisciplinary Connections with Materials Science and Quantum Technologies

While primarily known for its role in atmospheric chemistry, this compound and related halocarbons have potential applications and research connections in the interdisciplinary fields of materials science and quantum technologies.